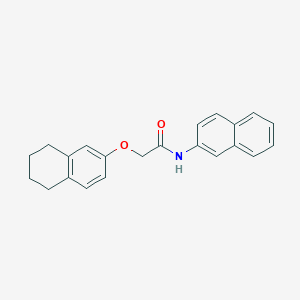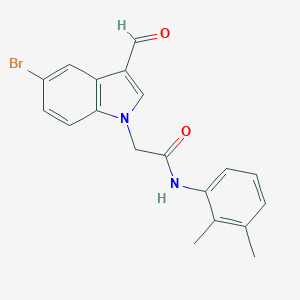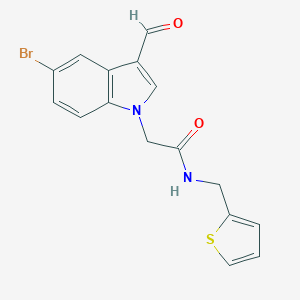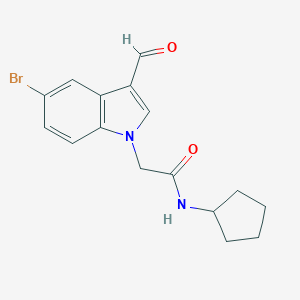![molecular formula C24H17Cl2F3N4O4 B297520 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297520.png)
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied in scientific research. This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key enzyme involved in the regulation of inflammation and immune response.
Mécanisme D'action
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets involved in inflammation and immune response, leading to reduced cytokine production and immune cell activation. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory and immunomodulatory effects in various animal models of disease. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit immune cell activation. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells and inhibits tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a potent inhibitor of p38 MAPK, making it a valuable tool for studying the role of this enzyme in various biological processes. However, 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to use in cell culture experiments. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the role of p38 MAPK in other diseases, such as Alzheimer's disease and diabetes. Finally, the use of 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies could be explored, to determine whether it has synergistic effects or can overcome drug resistance.
Méthodes De Synthèse
The synthesis of 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate to form 2-(3,4-dichloroanilino)-2-oxoethyl acetate. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazine. The final step involves the reaction of this intermediate with 3-(trifluoromethyl)aniline and acetic anhydride to form the desired product, 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has also been studied for its potential anti-cancer effects, as p38 MAPK is involved in the regulation of cell proliferation and apoptosis.
Propriétés
Formule moléculaire |
C24H17Cl2F3N4O4 |
|---|---|
Poids moléculaire |
553.3 g/mol |
Nom IUPAC |
N//'-[(E)-[2-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C24H17Cl2F3N4O4/c25-18-9-8-17(11-19(18)26)31-21(34)13-37-20-7-2-1-4-14(20)12-30-33-23(36)22(35)32-16-6-3-5-15(10-16)24(27,28)29/h1-12H,13H2,(H,31,34)(H,32,35)(H,33,36)/b30-12+ |
Clé InChI |
MIKPOGQXSYJDPF-PNQUVVCRSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)


![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)

![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)